![molecular formula C16H11FN2O3 B2463042 1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone CAS No. 866150-25-6](/img/structure/B2463042.png)
1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone
カタログ番号 B2463042
CAS番号:
866150-25-6
分子量: 298.273
InChIキー: QZJZLHNMOOJCRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a fluorophenyl group and an ethanone group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a fluorophenyl group with a bromination reagent to obtain a bromoacetophenone, which is then reacted with malononitrile to obtain a carbonyl malononitrile. This is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain a nitrile, which is then dechlorinated and reduced to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring linked to a fluorophenyl group and an ethanone group . The InChI code for this compound is 1S/C16H11FN2O3/c1-10(20)11-6-8-12(9-7-11)21-16-18-15(22-19-16)13-4-2-3-5-14(13)17/h2-9H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds, such as imidazole and pyrrolidine derivatives, have been used in the development of new drugs due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.27 . It is a solid at room temperature .科学的研究の応用
Synthesis and Characterization
- Research has demonstrated the synthesis of various 1,3,4-oxadiazole derivatives, including compounds structurally related to the chemical . These derivatives have been synthesized from precursors like benzylidene phthalide, indicating a methodology for creating similar complex compounds (Younis, 2011).
- Studies have also focused on synthesizing novel 1,3,4-oxadiazole derivatives with different substitutions, showcasing a broad scope of synthetic possibilities for such compounds (Fuloria et al., 2009).
Antimicrobial and Antifungal Evaluation
- Research has revealed that certain 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antifungal activities, suggesting potential pharmaceutical applications (Fuloria et al., 2009).
- Another study on isoxazole derivatives derived from similar chemical structures has shown in vitro antimicrobial activity against bacterial and fungal organisms, reinforcing the therapeutic potential of these compounds (Kumar et al., 2019).
Molecular Structure Analysis and Docking Studies
- Investigations into similar fluorophenyl compounds have focused on their optimized molecular structure, vibrational frequencies, and charge transfer within the molecule. These studies provide insights into the reactivity and potential applications of these compounds (Mary et al., 2015).
Anti-Cancer Properties
- Some studies on related 1,3,4-oxadiazole derivatives have evaluated their cytotoxic effects on various human carcinoma cell lines. This suggests a potential for developing anti-cancer treatments based on similar chemical structures (Adimule et al., 2014).
Role in Nonlinear Optics and Supramolecular Chemistry
- Certain derivatives of 1,2,4-oxadiazole, including compounds with structural similarities to the one , have been studied for their role in nonlinear optics and their interaction in crystal packing. These findings open avenues for their application in materials science (Sharma et al., 2019).
将来の方向性
特性
IUPAC Name |
1-[4-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-10(20)11-6-8-12(9-7-11)21-16-18-15(22-19-16)13-4-2-3-5-14(13)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJZLHNMOOJCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NOC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Methyl-3-sulfamoylbenzoic acid
1342428-00-5


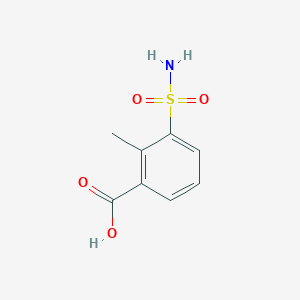
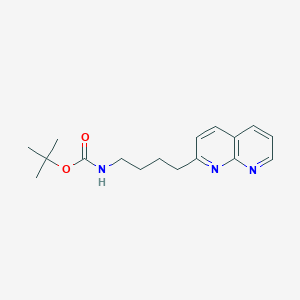
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2462962.png)
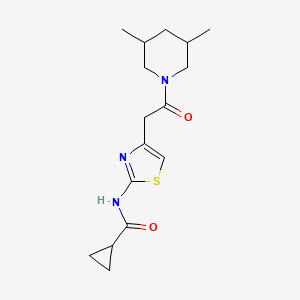
![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)
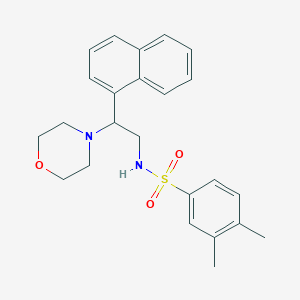
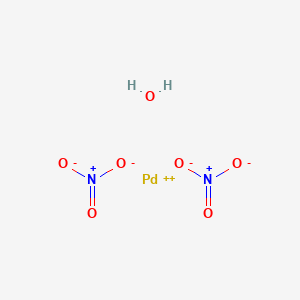
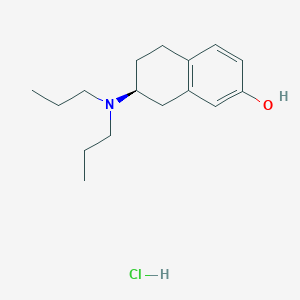
![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2462976.png)
![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)